molecular formula C10H16ClN5 B12224982 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12224982
M. Wt: 241.72 g/mol
InChI Key: IPQMBWAKQBLAKS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride is a pyrazole-based amine salt characterized by two methyl groups at positions 1 and 5 of the pyrazole core.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-10(13-15(8)3)11-7-9-4-5-14(2)12-9;/h4-6H,7H2,1-3H3,(H,11,13);1H

InChI Key

IPQMBWAKQBLAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpyrazole-3-amine Derivatives

The 1-methylpyrazole-3-amine moiety is synthesized via condensation reactions between hydrazines and β-keto esters. For example, diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form a diketone intermediate, which cyclizes with methylhydrazine to yield ethyl 1-methylpyrazole-3-carboxylate. Subsequent hydrolysis and decarboxylation generate the free amine. Patent CN112279812A demonstrates this pathway with a 78% yield by maintaining temperatures below 15°C during methylhydrazine addition.

Preparation of 1,5-Dimethylpyrazol-3-amine

The 1,5-dimethylpyrazole subunit is synthesized via alkylation of pyrazol-3-amine. U.S. Patent 9,102,655 describes the alkylation of 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-amine with ethylating agents under acidic conditions. However, scaling this step introduces challenges due to oiling during pH adjustments, necessitating strict control of residual tetrahydrofuran (THF) to <1 wt%.

Hydrochloride Salt Formation and Crystallization

The free amine is converted to its hydrochloride salt via pH-controlled crystallization. U.S. Patent 20200071290 details a reactive crystallization process where:

  • The amine is dissolved in aqueous HCl (pH 0–1)
  • NaOH is added gradually to raise pH to 8–10
  • Crystallization initiates at pH 2.7–3.5

Critical factors include:

  • Residual solvent control : THF >2 wt% induces oiling, reducing yield to <85%
  • Temperature gradient : Cooling from 50°C to 5°C at 10°C/hr improves crystal habit
  • Seeding : 0.1–0.5% seed loading prevents metastable polymorphs

Process Optimization and Scalability Challenges

Purification Efficiency

Chromatography remains impractical for industrial-scale production. Patent CN112279812A demonstrates vacuum distillation as a viable alternative, achieving 95% purity with:

Distillation Parameter Value
Pressure 5–10 mmHg
Temperature 120–130°C
Reflux Ratio 3:1

Hazard Mitigation

The replacement of n-butyllithium with safer bases (e.g., LDA) in bromination steps reduces flammability risks. Additionally, continuous flow reactors minimize exposure to toxic intermediates during methylene bridge formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Mannich Reaction 58 88 Limited
Nucleophilic Substitution 72 95 High
Reductive Amination 65 92 Moderate

The nucleophilic substitution route offers the best balance of yield and scalability, though it requires careful control of DMF solvent levels to prevent dimethylamine byproducts.

Chemical Reactions Analysis

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains, warranting further pharmacological exploration.
  • Antiviral Effects : The compound may interact with viral components, inhibiting their replication and spread.
  • Anticancer Activity : The pyrazole moiety is recognized for its anticancer properties, with studies showing significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride in various therapeutic contexts:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of the pyrazole moiety showed significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. For instance, certain compounds exhibited IC50 values as low as 0.39±0.06μM0.39\pm 0.06\mu M against HCT116 cells .
  • Antimicrobial Activity :
    • Research highlighted the compound's potential as an antimicrobial agent, displaying effectiveness against pathogenic bacteria in vitro .
  • Pharmacological Studies :
    • Interaction studies focused on the compound's binding affinity to various biological targets, revealing insights into its pharmacological potential .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Hydrochloride) C₁₀H₁₄N₆·HCl ~225 (base) + 36.5 (HCl) 1,5-dimethylpyrazole; (1-methylpyrazolyl)methyl
1,5-Dimethyl-N-[(1-propylpyrazol-5-yl)methyl] analog C₁₂H₁₉N₅ 233.31 1-propylpyrazole
4-Chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl] analog C₉H₁₂ClN₆ 242.68 4-chloropyrazole

Physicochemical Properties

  • Solubility: The hydrochloride form of the target compound likely exhibits higher aqueous solubility than its free base or non-salt analogs (e.g., the propyl-substituted derivative in lacks solubility data).
  • Thermal Stability : Intermediate pyrazole derivatives in related syntheses show melting points around 199–201°C, suggesting moderate thermal stability for the class .

Biological Activity

1,5-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring two methyl groups on the pyrazole ring and a methylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various molecular targets.

  • Molecular Formula : C10H16ClN5
  • Molecular Weight : 241.72 g/mol
  • Structure : The compound consists of a pyrazole ring with methyl substitutions and an amine functional group, contributing to its distinctive chemical properties.

Biological Activities

Research has indicated that 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits significant biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial and antiviral properties. Its mechanism of action may involve the modulation of enzyme activity or receptor functions, which could lead to therapeutic effects in various disease models .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cytotoxicity against MCF7 and NCI-H460 : Exhibited growth inhibition with IC50 values of 3.79 µM and 12.50 µM respectively .
  • Mechanism of Action : The interaction studies indicate that it may influence signaling pathways relevant to cancer progression and survival.

Comparative Analysis with Similar Compounds

To understand the specific biological profile of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparisons:

Compound NameStructural FeaturesBiological Activity
Compound A Contains cyclopropyl groupAnticancer activity (IC50 = 4.25 µM)
Compound B Varies in substitution at different positionsAntimicrobial activity (MIC = 15 µg/mL)
Compound C Contains amino group instead of methylCytotoxicity against HepG2 (IC50 = 2.5 µM)

This comparative analysis highlights how variations in substituents can significantly impact the pharmacological profiles of pyrazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including the compound :

  • Anticancer Activity : A study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Mechanistic Insights : Research indicates that the compound may inhibit specific kinases involved in cell cycle regulation, thus promoting apoptosis in cancer cells .

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